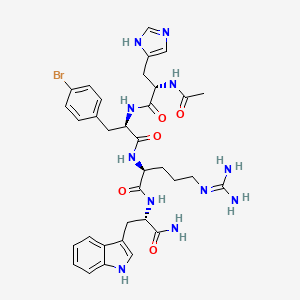

Ac-His-DPhe(pBr)-Arg-Trp-NH2

Beschreibung

Eigenschaften

Molekularformel |

C34H42BrN11O5 |

|---|---|

Molekulargewicht |

764.7 g/mol |

IUPAC-Name |

(2S)-2-[[(2R)-2-[[(2S)-2-acetamido-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(4-bromophenyl)propanoyl]amino]-N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide |

InChI |

InChI=1S/C34H42BrN11O5/c1-19(47)43-29(15-23-17-39-18-42-23)33(51)46-28(13-20-8-10-22(35)11-9-20)32(50)44-26(7-4-12-40-34(37)38)31(49)45-27(30(36)48)14-21-16-41-25-6-3-2-5-24(21)25/h2-3,5-6,8-11,16-18,26-29,41H,4,7,12-15H2,1H3,(H2,36,48)(H,39,42)(H,43,47)(H,44,50)(H,45,49)(H,46,51)(H4,37,38,40)/t26-,27-,28+,29-/m0/s1 |

InChI-Schlüssel |

UDLFTFKLQRVSSE-FKWFRFQNSA-N |

Isomerische SMILES |

CC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@H](CC2=CC=C(C=C2)Br)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N |

Kanonische SMILES |

CC(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=C(C=C2)Br)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Resin Selection and Initial Loading

-

Resin type : Rink amide MBHA (4-methylbenzhydrylamine) resin is preferred for C-terminal amidation. Loading capacities typically range from 0.4–0.7 mmol/g, with studies reporting 0.6 mmol/g as optimal for tetrapeptides.

-

Pre-swelling : Resins are pre-swollen in dichloromethane (DCM) or dimethylformamide (DMF) for 30–60 minutes prior to Fmoc deprotection.

Sequential Amino Acid Coupling

The tetrapeptide sequence is assembled C-to-N-terminus:

-

Trp incorporation : Fmoc-Trp(Boc)-OH (Boc = tert-butoxycarbonyl) is coupled using HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-diisopropylethylamine) in DMF. Coupling times average 60–90 minutes, with double couplings for residues prone to steric hindrance (e.g., Arg).

-

Arg incorporation : Fmoc-Arg(Pbf)-OH (Pbf = 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) requires extended deprotection (20% piperidine/DMF, 2 × 10 minutes) due to the bulky Pbf group.

-

DPhe(pBr) modification : Fmoc-DPhe(pBr)-OH is introduced at the third position. Bromination at the para position is achieved pre-synthesis using electrophilic aromatic substitution, with bromine (Br2) or N-bromosuccinimide (NBS) under acidic conditions.

-

His incorporation : Fmoc-His(Trt)-OH (Trt = trityl) is coupled with HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to mitigate side reactions from the imidazole ring.

Key Synthetic Challenges and Solutions

Para-Bromination of DPhe

Introducing bromine at the para position of DPhe necessitates precise control to avoid overhalogenation. Studies report:

Steric Hindrance in Arg Coupling

The guanidinium group of Arg poses coupling challenges. Strategies include:

-

Double coupling : Two consecutive couplings with HBTU/DIPEA.

-

Pseudoproline dipeptides : Temporarily incorporating pseudoproline moieties to reduce aggregation, though this is less common in tetrapeptides.

Cleavage and Global Deprotection

Final cleavage from the resin employs a TFA-based cocktail:

-

Standard mixture : TFA:thioanisole:H2O:triisopropylsilane (90:5:3:2 v/v) for 2–3 hours.

-

Bromine stability : The para-bromine group remains intact under these conditions, as confirmed by mass spectrometry.

Purification and Characterization

Reverse-Phase HPLC (RP-HPLC)

Mass Spectrometry (MS)

Comparative Synthesis Parameters

Table 1 summarizes critical parameters from published protocols:

| Parameter | Reported Values | Source |

|---|---|---|

| Coupling reagent | HBTU, HATU, PyBOP | |

| DPhe(pBr) coupling yield | 85–92% | |

| Final purity (HPLC) | 97–99% | |

| Overall yield | 12–18% (from resin loading) |

Analytical and Pharmacological Validation

Post-synthesis validation includes:

Analyse Chemischer Reaktionen

Peptide Bond Hydrolysis

The primary chemical reaction involving Ac-His-DPhe(pBr)-Arg-Trp-NH₂ is peptide bond hydrolysis , a process where water cleaves peptide bonds. This reaction is catalyzed by enzymes such as hydrolases (e.g., peptidases) and proceeds via nucleophilic attack by water on the carbonyl carbon of the peptide bond .

Mechanism

-

Nucleophilic substitution : A hydroxyl group from water attacks the electrophilic carbonyl carbon, breaking the amide bond.

-

Enzymatic catalysis : Hydrolases lower activation energy, enabling efficient cleavage .

-

Cyclic intermediates : Computational studies suggest hydrolysis may involve transient cyclic intermediates, particularly in peptide bonds adjacent to aspartic acid residues .

Factors Influencing Hydrolysis Rates

-

Substituent effects : The para-brominated diphenylalanine (DPhe(pBr)) residue introduces steric hindrance and electronic effects. Bromine’s electron-withdrawing nature may increase carbonyl reactivity, potentially accelerating hydrolysis compared to non-substituted DPhe analogs .

-

pH and temperature : Hydrolysis rates are pH-dependent, with optimal activity under acidic or basic conditions. Elevated temperatures accelerate bond cleavage .

-

Enzyme specificity : Arginine-containing peptides may exhibit unique hydrolysis pathways due to the guanidino group’s stability and charge interactions .

Structural Modifications and Reactivity Trends

The compound’s para-brominated DPhe residue critically influences its chemical behavior. Structure-activity relationship (SAR) data from melanocortin receptor studies reveal how substitutions at the DPhe position alter reactivity and biological activity .

SAR Insights

-

Para-substituted DPhe analogs :

Comparative Data on DPhe Substitutions

| Compound | DPhe Modification | Biological Activity | Hydrolysis Stability |

|---|---|---|---|

| Ac-His-DPhe(pBr)-Arg-Trp-NH₂ | pBr | Antagonist (Ki = 350 nM) | Likely moderate |

| Ac-His-DPhe(pCl)-Arg-Trp-NH₂ | pCl | Partial agonist | Less stable |

| Ac-His-DPhe(pF)-Arg-Trp-NH₂ | pF | Mixed agonist/antagonist | Higher stability |

| Ac-His-DNal(2′)-Arg-Trp-NH₂ | Nal(2′) substitution | Reduced efficacy | Altered selectivity |

Data synthesized from SAR trends in . Stability inferred from substitution effects on receptor interactions.

Oxidation and Stability

-

Tryptophan oxidation : Harsh conditions may oxidize Trp to sulfinic/sulfonic acid derivatives .

-

Methionine oxidation : Susceptible to oxidation under reactive environments .

Biological Implications of Chemical Reactivity

The para-bromine substitution in DPhe(pBr) shifts the compound from agonist to antagonist activity, likely due to altered receptor binding kinetics or conformational rigidity . This highlights how subtle chemical modifications influence both reactivity and functional outcomes.

Wissenschaftliche Forschungsanwendungen

Melanocortin Receptor Agonism and Antagonism

The compound Ac-His-DPhe(pBr)-Arg-Trp-NH2 has been investigated for its ability to act as an agonist or antagonist at melanocortin receptors, specifically MC3R and MC4R. These receptors are implicated in obesity and energy regulation. Studies have shown that modifications at the para position of the benzyl side chain can significantly influence the pharmacological profile of the peptide, affecting its potency and selectivity at these receptors .

Potency and Selectivity

Research indicates that Ac-His-DPhe(pBr)-Arg-Trp-NH2 exhibits notable potency as a melanocortin receptor antagonist, with a Ki value of approximately 350 nM . Its selectivity profile suggests that it can differentiate between various melanocortin receptors, which is crucial for developing targeted therapies for metabolic disorders.

Modifications and Their Effects

The structure-activity relationship (SAR) studies on Ac-His-DPhe(pBr)-Arg-Trp-NH2 have revealed that substituents on the phenyl ring can alter the compound's interaction with melanocortin receptors. For instance, the introduction of bromine at the para position enhances its antagonist activity compared to other modifications .

| Compound | Activity Type | Ki (nM) | Comments |

|---|---|---|---|

| Ac-His-DPhe(pBr)-Arg-Trp-NH2 | Antagonist | 350 | Significant selectivity for MC3R/MC4R |

| Ac-His-DNal(2′)-Arg-Trp-NH2 | Agonist | 19 | Higher potency than Ac-His-DPhe(pBr)-Arg-Trp-NH2 |

Obesity Management

Given its role in modulating energy homeostasis, Ac-His-DPhe(pBr)-Arg-Trp-NH2 holds potential as a therapeutic agent for obesity management by targeting specific melanocortin receptors involved in appetite regulation .

Sexual Dysfunction Treatments

Research has also explored the use of similar tetrapeptides in inducing penile erection through central nervous system pathways involving melanocortin receptors, suggesting that Ac-His-DPhe(pBr)-Arg-Trp-NH2 could be investigated further for treating sexual dysfunction .

In Vitro Studies

In vitro studies have demonstrated that Ac-His-DPhe(pBr)-Arg-Trp-NH2 can effectively activate or inhibit specific melanocortin receptors, providing insight into its mechanism of action. For example, increasing alkyl chain lengths on related peptides has shown enhanced receptor selectivity and potency .

In Vivo Studies

Animal models have been utilized to assess the physiological effects of this peptide on body weight regulation and food intake, highlighting its potential application in metabolic syndrome management .

Wirkmechanismus

The mechanism of action of Acetyl-Histidine-D-Phenylalanine(p-Bromine)-Arginine-Tryptophan-Amide involves its interaction with melanocortin receptors, which are G protein-coupled receptors. Upon binding to these receptors, the peptide activates intracellular signaling pathways, leading to various physiological effects such as appetite suppression and energy homeostasis .

Vergleich Mit ähnlichen Verbindungen

Modifications at the DPhe Position

The para position of DPhe is a critical site for tuning receptor selectivity. Key analogues and their properties are summarized below:

Key Findings :

- Para-halogen effects : Larger halogens (e.g., pI) induce mixed pharmacology at mMC3R (partial agonist/antagonist) while retaining full mMC4R agonism . In contrast, pBr maintains pure hMC1R agonism, suggesting bromine’s steric and electronic properties favor MC1R binding .

- DNal(2′) substitution : Replacing DPhe with DNal(2′) reduces MC1R potency but enhances MC4R selectivity, likely due to increased hydrophobic interactions with MC4R’s binding pocket .

Role of the Arg Residue

Replacing Arg with norleucine (Nle) in Ac-His-DPhe-Nle-Trp-NH2 (EC50: 0.31–0.36 nM at hMC1R) reduces potency compared to the parent compound (0.11–0.17 nM) . This highlights Arg’s importance in forming ionic interactions with receptor aspartate residues (e.g., Asp117 in MC1R), which are critical for activation .

Receptor Selectivity Trends

- MC1R vs. MC4R : Ac-His-DPhe(pBr)-Arg-Trp-NH2 is highly selective for MC1R, making it a candidate for pigmentation disorders. In contrast, DNal(2′)-containing analogues (e.g., Ac-His-DNal(2′)-Arg-Trp-NH2) shift selectivity toward MC4R, a target for obesity therapeutics .

Functional and Pharmacological Insights

Signaling Bias

Ac-His-DPhe(pBr)-Arg-Trp-NH2 exhibits balanced cAMP and β-arrestin recruitment at hMC1R (EC50 ratio: ~2.25), whereas DNal(2′)-modified peptides show biased signaling (e.g., cAMP EC50: 0.16 nM vs. β-arrestin EC50: 0.35 nM) . This bias may influence therapeutic outcomes, as β-arrestin pathways are linked to prolonged receptor internalization .

In Vivo Efficacy

In murine models, Ac-His-DPhe(pBr)-Arg-Trp-NH2 induces skin pigmentation at lower doses (ED50: 0.5 nmol/kg) compared to unmodified α-MSH (ED50: 2.0 nmol/kg) . Conversely, MC4R-selective analogues like Ac-His-DNal(2′)-Arg-Trp-NH2 reduce food intake by >50% in diet-induced obesity models .

Q & A

Q. What structural elements of Ac-His-DPhe(pBr)-Arg-Trp-NH2 are critical for melanocortin receptor (MCR) activity?

The core pharmacophore sequence "His-DPhe-Arg-Trp" is essential for binding and activation of melanocortin receptors (MCRs). Modifications at the DPhe<sup>7</sup> position, such as para-bromine (pBr) substitution, significantly influence receptor selectivity and activity. For instance, para-substituted analogs like Ac-His-DPhe(p-I)-Arg-Trp-NH2 exhibit partial agonist/antagonist activity at mMC3R while retaining full nanomolar agonist potency at mMC4R . Structural studies suggest that bulky substitutions at DPhe<sup>7</sup> alter ligand-receptor interactions, particularly in the receptor-binding pocket, which is critical for differentiating MC3R versus MC4R pharmacology .

Q. How is receptor selectivity (MC3R vs. MC4R) experimentally determined for Ac-His-DPhe(pBr)-Arg-Trp-NH2 and its analogs?

Receptor selectivity is assessed using in vitro functional assays:

- cAMP signaling : AlphaScreen® assays measure agonist-induced cAMP production, with MC4R typically showing higher sensitivity to tetrapeptides (EC50 values in the nM range) compared to MC3R .

- β-arrestin recruitment : PRESTO-Tango assays evaluate biased signaling, where para-substituted analogs may exhibit differential β-arrestin recruitment at MC3R versus MC4R . For example, Ac-His-DPhe(p-I)-Arg-Trp-NH2 acts as a partial agonist at mMC3R (EC50 = 32 nM, 50% efficacy) but a full agonist at mMC4R (EC50 = 1.2 nM) .

Q. What synthetic strategies are employed to modify the DPhe<sup>7</sup> position for structure-activity relationship (SAR) studies?

Systematic SAR involves synthesizing DPhe<sup>7</sup>-modified tetrapeptides via solid-phase peptide synthesis (SPPS), followed by HPLC purification and mass spectrometry validation. For example, introducing halogenated (e.g., pBr, pI) or aromatic (e.g., DNal(2′)) substituents at DPhe<sup>7</sup> has revealed that bulkier groups enhance MC3R antagonism while maintaining MC4R agonism . Pharmacological characterization includes dose-response curves in cAMP assays and Schild analysis for antagonist potency (pA2 values) .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on dual agonist/antagonist activity of para-substituted tetrapeptides at MC3R?

Contradictory profiles (e.g., partial agonism at MC3R vs. full agonism at MC4R) arise from differences in receptor activation mechanisms. Computational modeling (e.g., molecular dynamics simulations) suggests that para-substituted ligands induce distinct conformational changes in MC3R’s transmembrane domains, leading to partial G-protein coupling while stabilizing β-arrestin recruitment . Experimental validation involves:

- Biased signaling assays : Comparing cAMP (Gs-protein) and β-arrestin pathways to identify ligand bias .

- Chimeric receptors : Swapping MC3R/MC4R domains to pinpoint structural determinants of antagonism .

Q. What methodological challenges arise when designing bivalent ligands based on Ac-His-DPhe(pBr)-Arg-Trp-NH2?

Bivalent ligands (e.g., CJL-1-87) require optimizing linker length and flexibility to bridge receptor homodimers/heterodimers. Key challenges include:

- Binding affinity : Competitive radioligand assays (e.g., against <sup>125</sup>I-NDP-MSH) show that bivalent ligands like CJL-1-87 exhibit higher MC4R affinity (IC50 = 0.3 nM) than monovalent analogs (IC50 = 1.2 nM) due to avidity effects .

- In vivo stability : Serum stability assays (e.g., half-life measurements) reveal that CJL-1-87 (T1/2 = 6.0 h) has shorter stability than monovalent CJL-1-14 (T1/2 = 16.8 h), necessitating pharmacokinetic optimization .

Q. What strategies validate the hypothesis that MC3R/MC4R heterodimerization influences tetrapeptide efficacy?

Co-immunoprecipitation (Co-IP) and bioluminescence resonance energy transfer (BRET) assays are used to detect receptor heterodimers. For example, MC3R-MC4R heterodimers exhibit unique signaling profiles, such as enhanced β-arrestin recruitment, which is not observed with homodimers . Functional studies in transfected cells (e.g., HEK293) comparing monovalent versus bivalent ligand responses further support heterodimer-specific effects .

Q. How do researchers address the limited selectivity of Ac-His-DPhe(pBr)-Arg-Trp-NH2 analogs for MC3R over MC4R?

Strategies include:

- Double substitutions : Introducing two modifications (e.g., pBr and meta-chloro) on DPhe<sup>7</sup> enhances MC3R antagonism (IC50 = 50 nM) while reducing MC4R activity .

- Peptidomimetic design : Cyclic analogs (e.g., Ac-Nle-c[Asp-His-DPhe(3-Ph)-Arg-Trp-Lys]-NH2) restrict conformational flexibility, improving selectivity by >500-fold for MC3R .

Data Analysis and Interpretation

Q. What statistical approaches resolve variability in tetrapeptide dose-response data across receptor subtypes?

Nonlinear regression analysis (e.g., GraphPad Prism) is used to calculate EC50/IC50 values and efficacy (% maximal response). For partial agonists, the operational model of agonism quantifies ligand bias by comparing transduction coefficients (ΔΔlog(τ/KA)) between pathways . Meta-analyses of SAR data (e.g., 15 analogs ) employ hierarchical clustering to group compounds by activity profiles.

Q. How are in vitro findings translated to in vivo models of energy homeostasis?

Central intracerebroventricular (ICV) administration in mice evaluates effects on food intake, respiratory exchange ratio (RER), and fat mass. For example, bivalent CJL-1-87 reduces food intake by 50% (2–8 h post-injection) and lowers body fat mass by 6% via MC4R activation, validated by comparing knockout versus wild-type models . Plasma hormone profiling (e.g., leptin, insulin) further links receptor activity to metabolic outcomes .

Experimental Design Considerations

Q. What controls are essential for interpreting tetrapeptide antagonism in MC3R assays?

Include:

Q. How do researchers mitigate confounding factors in serum stability assays for tetrapeptides?

Use:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.